molecular formula C12H19N3O2 B7053948 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one

1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one

Cat. No.: B7053948
M. Wt: 237.30 g/mol
InChI Key: UYPGCIMHSKEPRP-UHFFFAOYSA-N
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Description

    Starting Materials: 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-chloropropan-1-one, imidazole

    Reaction Conditions: The reaction is performed in the presence of a base such as potassium carbonate, under reflux conditions.

    Product: 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Properties

IUPAC Name

1-(3-ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-10-7-15(8-11(10)16)12(17)3-5-14-6-4-13-9-14/h4,6,9-11,16H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPGCIMHSKEPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1O)C(=O)CCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl and hydroxyl groups. The imidazole ring is then attached via a propanone linkage.

  • Step 1: Synthesis of 3-Ethyl-4-hydroxypyrrolidine

      Starting Materials: Ethylamine, 4-hydroxybutanal

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.

      Product: 3-Ethyl-4-hydroxypyrrolidine

  • Step 2: Formation of 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-chloropropan-1-one

      Starting Materials: 3-Ethyl-4-hydroxypyrrolidine, 3-chloropropan-1-one

      Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane, with a catalyst such as triethylamine.

      Product: 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-chloropropan-1-one

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanone backbone can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the intermediate 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-chloropropan-1-one can be substituted with nucleophiles such as imidazole.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

    Catalysts: Triethylamine

Major Products Formed

    Oxidation: Formation of 1-(3-Ethyl-4-oxopyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one

    Reduction: Formation of 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-ol

    Substitution: Formation of 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one

Scientific Research Applications

1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and infections.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as enhanced conductivity or biocompatibility.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one involves its interaction with specific molecular targets. The hydroxyl and imidazole groups are key functional groups that facilitate binding to enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one
  • 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-pyridin-1-ylpropan-1-one
  • 1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-thiazol-1-ylpropan-1-one

Uniqueness

1-(3-Ethyl-4-hydroxypyrrolidin-1-yl)-3-imidazol-1-ylpropan-1-one is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the hydroxyl group and the imidazole ring allows for versatile interactions with a variety of molecular targets, making it a valuable compound for research and potential therapeutic applications.

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